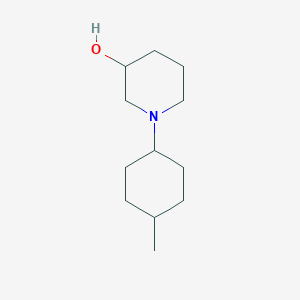1-(4-Methylcyclohexyl)piperidin-3-ol
CAS No.: 1339667-49-0
Cat. No.: VC3064646
Molecular Formula: C12H23NO
Molecular Weight: 197.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1339667-49-0 |
|---|---|
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | 1-(4-methylcyclohexyl)piperidin-3-ol |
| Standard InChI | InChI=1S/C12H23NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(14)9-13/h10-12,14H,2-9H2,1H3 |
| Standard InChI Key | KWIGVRPNFNXAHX-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)N2CCCC(C2)O |
| Canonical SMILES | CC1CCC(CC1)N2CCCC(C2)O |
Introduction
Chemical Structure and Properties
1-(4-Methylcyclohexyl)piperidin-3-ol (CAS 1339667-49-0) is an aminoalcohol with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . The compound consists of a piperidine core with a hydroxyl group at the 3-position and a 4-methylcyclohexyl substituent attached to the nitrogen atom. This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its potential pharmacological significance.
| Property | Value | Basis of Estimation |
|---|---|---|
| Physical state | Crystalline solid | Similar to related 3-hydroxypiperidine derivatives |
| Molecular weight | 197.32 g/mol | Calculated from molecular formula |
| Solubility | Soluble in organic solvents; limited water solubility | Based on similar piperidine derivatives |
| Melting point | ~60-80°C (estimated) | Based on similar 3-hydroxypiperidine compounds |
| pKa | ~9-10 (for the piperidine nitrogen) | Typical for tertiary amines |
Structural Features
The compound incorporates several key structural features that influence its chemical behavior:
-
A tertiary amine nitrogen within the piperidine ring that can act as a base and hydrogen bond acceptor
-
A secondary alcohol (hydroxyl group) at the 3-position that can participate in hydrogen bonding as both donor and acceptor
-
A lipophilic 4-methylcyclohexyl group that enhances membrane permeability and potentially contributes to specific binding interactions
Stereochemical Considerations
1-(4-Methylcyclohexyl)piperidin-3-ol contains multiple stereogenic centers, which can lead to various stereoisomers with potentially different biological activities.
Stereoisomerism at the Piperidine Ring
The 3-hydroxyl group on the piperidine ring creates a stereocenter that can exist in either the R or S configuration. Based on studies of related compounds like (R)-piperidin-3-ol (CAS 62414-68-0), the stereochemistry at this position could significantly impact biological activity .
Stereochemistry of the Cyclohexyl Ring
The 4-methylcyclohexyl moiety introduces additional stereochemical complexity:
-
The methyl group can adopt either an equatorial or axial position
-
The cyclohexyl ring can connect to the piperidine nitrogen in either cis or trans configuration relative to the methyl group
Analytical Characterization
Standard analytical techniques can be employed for the characterization of 1-(4-Methylcyclohexyl)piperidin-3-ol.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative for structure elucidation. Based on similar compounds, the following characteristic signals would be expected:
Table 2: Predicted Key NMR Signals for 1-(4-Methylcyclohexyl)piperidin-3-ol
| Proton Environment | Approximate ¹H NMR Shift (ppm) | Multiplicity |
|---|---|---|
| CH-OH (H-3 of piperidine) | 3.7-4.0 | Multiplet |
| OH | 2.5-3.5 (variable) | Broad singlet |
| Piperidine ring protons | 1.5-3.2 | Complex multiplets |
| CH₃ (methyl group) | 0.8-1.0 | Doublet |
| Cyclohexyl ring protons | 1.0-2.0 | Complex multiplets |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be suitable for purity assessment and isomer separation. Based on similar compounds, a reverse-phase column with a methanol/water gradient would likely provide effective separation .
Mass Spectrometry
Mass spectrometry would confirm the molecular weight (197.32 g/mol) and provide fragmentation patterns useful for structural confirmation. Characteristic fragments would likely include:
-
Loss of the hydroxyl group (m/z 180)
-
Fragmentation at the N-C bond between the piperidine and cyclohexyl rings
-
Fragments corresponding to the methylcyclohexyl moiety
Comparison with Related Compounds
Comparing 1-(4-Methylcyclohexyl)piperidin-3-ol with structurally similar compounds provides insights into its potential properties and applications.
Table 3: Comparison of 1-(4-Methylcyclohexyl)piperidin-3-ol with Related Compounds
The structural variations among these compounds would be expected to influence their physicochemical properties, metabolic stability, and biological activities.
Future Research Directions
Based on the structural features of 1-(4-Methylcyclohexyl)piperidin-3-ol and the known applications of related compounds, several promising research directions can be identified:
-
Stereochemical studies: Investigation of different stereoisomers to determine the impact on biological activity
-
Structure-activity relationship (SAR) studies: Systematic modification of the structure to optimize activity for specific targets
-
Pharmacological screening: Evaluation of activity across various receptor systems, particularly those known to interact with piperidine-based compounds
-
Medicinal chemistry applications: Development of derivatives with enhanced drug-like properties
-
Synthetic methodology improvements: Development of more efficient and stereoselective synthetic routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume